molecular formula C11H11BrN2O2 B13659663 Ethyl 3-bromo-2-methyl-2H-indazole-6-carboxylate

Ethyl 3-bromo-2-methyl-2H-indazole-6-carboxylate

Cat. No.: B13659663
M. Wt: 283.12 g/mol
InChI Key: FTFGQKBZPSVAKU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-methyl-2H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-methylbenzoic acid with hydrazine to form the indazole core, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while oxidation can produce a ketone or aldehyde derivative .

Scientific Research Applications

Ethyl 3-bromo-2-methyl-2H-indazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-2-methyl-2H-indazole-3-carboxylate
  • 2-Methyl-2H-indazole-6-carboxylate
  • 3-Bromo-2-methyl-2H-indazole

Uniqueness

Ethyl 3-bromo-2-methyl-2H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 3-bromo-2-methylindazole-6-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)7-4-5-8-9(6-7)13-14(2)10(8)12/h4-6H,3H2,1-2H3

InChI Key

FTFGQKBZPSVAKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN(C(=C2C=C1)Br)C

Origin of Product

United States

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